molecular formula C16H25N3O3S B11504176 4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine

4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine

Cat. No.: B11504176
M. Wt: 339.5 g/mol
InChI Key: YKBKCCZPMAVEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethylphenyl group and a sulfonyl group, linked to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of 3,4-dimethylphenylamine with piperazine under controlled conditions to form the 3,4-dimethylphenylpiperazine intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Morpholine Addition: Finally, the sulfonylated intermediate is reacted with morpholine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]carbonyl}morpholine
  • 4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]methyl}morpholine

Uniqueness

4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}morpholine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.

Properties

Molecular Formula

C16H25N3O3S

Molecular Weight

339.5 g/mol

IUPAC Name

4-[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonylmorpholine

InChI

InChI=1S/C16H25N3O3S/c1-14-3-4-16(13-15(14)2)17-5-7-18(8-6-17)23(20,21)19-9-11-22-12-10-19/h3-4,13H,5-12H2,1-2H3

InChI Key

YKBKCCZPMAVEKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C

Origin of Product

United States

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